molecular formula C21H18N2 B8742381 2-Benzyl-3-(p-tolyl)-2H-indazole CAS No. 872681-96-4

2-Benzyl-3-(p-tolyl)-2H-indazole

Cat. No.: B8742381
CAS No.: 872681-96-4
M. Wt: 298.4 g/mol
InChI Key: SKTGZYCNZVEAIJ-UHFFFAOYSA-N
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Description

2-Benzyl-3-(p-tolyl)-2H-indazole is a synthetic 2H-indazole derivative offered as a high-purity building block for chemical and pharmacological research. The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities . This compound features a benzyl group at the N-2 position and a p-tolyl substituent at the 3-position, making it a valuable intermediate for exploring structure-activity relationships in drug discovery programs. Researchers utilize such specialized indazoles in the synthesis of novel compounds for screening against various biological targets . Indazole-based molecules have demonstrated significant potential in a wide spectrum of therapeutic areas. They are investigated as anti-cancer agents, with several approved drugs like Pazopanib and Axitinib featuring the indazole core . Other research applications include development of anti-inflammatory agents, with some N(2)-arylindazol-3(2H)-ones showing significant effects in cellular models . The structural motif is also explored for its potential as antimicrobial, antiviral, and neuroprotective agents . The 2H-indazole regioisomer can be efficiently synthesized via methods such as [3+2] dipolar cycloaddition reactions between sydnones and arynes, providing access to a diverse library of structures for biological evaluation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

872681-96-4

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

2-benzyl-3-(4-methylphenyl)indazole

InChI

InChI=1S/C21H18N2/c1-16-11-13-18(14-12-16)21-19-9-5-6-10-20(19)22-23(21)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3

InChI Key

SKTGZYCNZVEAIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-(p-tolyl)-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indolisation, which involves the reaction of aryl hydrazines with ketones. This process can be carried out in a one-pot, three-component protocol, which is rapid and high-yielding .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-3-(p-tolyl)-2H-indazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of amines or other reduced derivatives.

    Substitution: Common in aromatic compounds, substitution reactions can introduce various substituents on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .

Scientific Research Applications

2-Benzyl-3-(p-tolyl)-2H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Benzyl-3-(p-tolyl)-2H-indazole involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Activity Profiles
Compound Name Substituents (N2/C3) Biological Activity Key Findings References
2-Benzyl-3-(p-tolyl)-2H-indazole Benzyl (N2), p-tolyl (C3) Not explicitly reported Synthesized in high yield (80%); structural data confirmed .
Compound 25 4-Methylbenzyl (N2), p-tolyl (C3) Anti-angiogenic (significant activity) Demonstrated potent inhibition of angiogenesis; substituent optimization critical .
Compound 19 4-Chlorobenzyl (N2), p-tolyl (C3) Anti-angiogenic (significant activity) Chlorine substituent enhanced activity compared to unmodified benzyl .
Compound 31 4-Methoxybenzyl (N2), p-tolyl (C3) Anti-angiogenic (significant activity) Methoxy group improved solubility and target engagement .
p-Tolyl(2-(p-tolyl)-2H-indazol-3-yl)methanone (4g) p-Tolyl (C3), ketone (C3) Not reported (synthetic intermediate) Highlighted for synthetic utility in oxidative cross-coupling reactions .
3-Alkoxy-5-nitroindazoles Nitro (C5), alkoxy (C3) Antiparasitic (IC50: 5.78–9.11 µM) Nitro and hydroxyalkoxy groups critical for anti-Trichomonas activity .

Structure-Activity Relationship (SAR) Insights

Role of the p-Tolyl Group :

  • The para-methyl group on the C3 phenyl ring is essential for maintaining activity. Substitution with bulkier groups (e.g., 4-chloro, 4-bromo) reduces potency, as observed in TNF-α inhibitors .
  • In anti-angiogenic analogs, the p-tolyl group synergizes with N2-benzyl modifications to enhance binding to vascular targets .

Impact of N2-Benzyl Substituents: Electron-Withdrawing Groups (e.g., Cl): Compound 19 (4-chlorobenzyl) showed enhanced anti-angiogenic activity, likely due to increased electrophilicity and target affinity . Electron-Donating Groups (e.g., OMe): Compound 31 (4-methoxybenzyl) improved pharmacokinetic properties without compromising activity .

Functionalization of the Indazole Core :

  • Nitro groups at C5 (e.g., 3-alkoxy-5-nitroindazoles) confer antiparasitic activity but are absent in the target compound, suggesting divergent therapeutic applications .
  • Ketone derivatives (e.g., compound 4g) serve as synthetic intermediates but lack reported bioactivity .

Q & A

Q. How can researchers address low bioavailability of this compound in preclinical studies?

  • Methodological Answer : Formulate as nanoparticles (PLGA encapsulation) or liposomes to enhance solubility. Pharmacokinetic studies in rodents (IV vs. oral administration) quantify bioavailability. Adjust dosing regimens based on half-life (t₁/₂) calculations from plasma concentration-time curves .

Q. What crystallographic insights inform the compound’s formulation for solid dosage forms?

  • Methodological Answer : X-ray diffraction (XRD) reveals polymorphic forms and packing efficiency. Co-crystallization with co-formers (e.g., succinic acid) improves dissolution rates. Stability under humidity/temperature stress predicts shelf-life .

Q. How can green chemistry principles be applied to the synthesis of this compound?

  • Methodological Answer : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent. Use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 6 hours) and energy consumption. Catalytic methods (e.g., Pd/C) minimize waste .

Q. What methodologies validate the compound’s target engagement in complex biological systems?

  • Methodological Answer : Cellular thermal shift assay (CETSA) confirms target binding by measuring protein thermal stability. Photoaffinity labeling with a biotinylated probe isolates target proteins for LC-MS/MS identification .

Q. How can machine learning models predict toxicity profiles of novel indazole derivatives?

  • Methodological Answer : Train models on Tox21 datasets using random forest or neural networks. Features include molecular descriptors (e.g., topological polar surface area) and off-target predictions (e.g., hERG channel inhibition). Validate with zebrafish embryo toxicity assays .

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